molecular formula C14H12N4O4 B213042 m-Tolualdehyde 2,4-dinitrophenylhydrazone CAS No. 2880-05-9

m-Tolualdehyde 2,4-dinitrophenylhydrazone

Cat. No. B213042
CAS RN: 2880-05-9
M. Wt: 300.27 g/mol
InChI Key: PQBRXQUGVASQBU-UHFFFAOYSA-N
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Description

It has a CAS Number of 2880-05-9 and a linear formula of CH3C6H4CH=NNHC6H3(NO2)2 . The molecular weight of this compound is 300.27 .


Molecular Structure Analysis

The molecular structure of m-Tolualdehyde 2,4-dinitrophenylhydrazone is represented by the formula CH3C6H4CH=NNHC6H3(NO2)2 . This indicates that the molecule consists of a toluene moiety (CH3C6H4) and a 2,4-dinitrophenylhydrazone moiety (CH=NNHC6H3(NO2)2), connected by a double bond .


Physical And Chemical Properties Analysis

m-Tolualdehyde 2,4-dinitrophenylhydrazone is a solid at 20°C . It should be stored under inert gas and is sensitive to moisture . Its melting point is 211-213°C .

Scientific Research Applications

  • Gas Chromatography : It's used in the gas chromatographic separation of carbonyl compounds, including its effectiveness in separating different aldehydes and ketones (Hoshika & Takata, 1976).

  • Enzymatic Synthesis Studies : In research on enzymic synthesis, specifically in the synthesis of glutamic acid γ-semialdehyde and N-acetyl-l-glutamic acid γ-semialdehyde, its derivatives are used for isolation and characterization (Hayzer, Krishna, & Margraff, 1979).

  • Polluted Air Analysis : It's applied in determining aliphatic and aromatic aldehydes in polluted airs such as urban air, industrial emission, auto exhaust, and tobacco smoke using high-performance liquid chromatography (Kuwata, Uebori, & Yamasaki, 1979).

  • Food Quality Analysis : The derivative is used for high-performance liquid chromatographic determination of compounds like 2-furaldehyde in honey, offering high specificity and good recovery rates (Coco, Valentini, Novelli, & Ceccon, 1996).

  • Mass Spectrometric Studies : It's useful in mass spectrometric fragmentation processes, especially for distinguishing ortho derivatives from their meta and para isomers (Cable, Kagal, & Macleod, 1972).

  • Isomerization Analysis : The compound is important in studying the isomerization of unsaturated aldehyde-2,4-dinitrophenylhydrazone derivatives, particularly in the context of high-performance liquid chromatography analysis (Uchiyama, Matsushima, Aoyagi, & Ando, 2004).

  • Mutagenicity Studies : Its derivatives are used in synthesizing mutagenic substances like 2,4-dinitro-[7-14C]benzaldehyde for detecting adducts with macromolecules (Shoji, Mori, Sayama, Kozuka, & Honda, 1994).

  • Aldehyde Detection in Biological Studies : Used for detecting aldehydes in biological contexts, particularly in lipid oxidation studies (Thomas, Robison, Samuel, & Forman, 1995).

  • Phenolic Compound Studies : Employed in characterizing and separating phenolic compounds, such as various phenolic aldehydes (Yang & Chow, 1968).

  • Organic Chemistry Reactions : Involved in reactions like the cleavage of benzyl halides with dimethylformamide, where benzaldehyde is isolated as its 2,4-dinitrophenylhydrazone (Akashi, 1972).

  • Metabolic Studies : Useful in properties and analysis of unstable metabolic intermediates like pyrroline-5-carboxylic acid (Mezl & Knox, 1976).

  • Chromatographic Analysis : Plays a role in chromatographic analysis and detection of various carbonyls (Grosjean, Green, & Grosjean, 1999).

  • Synthesis and Analysis of Reagents : Used in synthesizing and analyzing reagents like 1-Methyl-1-(2,4-dinitrophenyl)hydrazine for HPLC determination of aldehydes (Büldt & Karst, 1997).

  • Thermal Stability Research : Analyzed for thermal stability using techniques like DSC (Pandele Cusu, Musuc, & Oancea, 2012).

  • Ambient Air Quality Monitoring : Used in measuring ambient levels of carbonyl compounds in air samples (Grosjean, 1982).

Safety And Hazards

m-Tolualdehyde 2,4-dinitrophenylhydrazone can cause serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBRXQUGVASQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334335
Record name 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-Tolualdehyde 2,4-dinitrophenylhydrazone

CAS RN

2880-05-9
Record name 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-Tolualdehyde 2,4-Dinitrophenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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